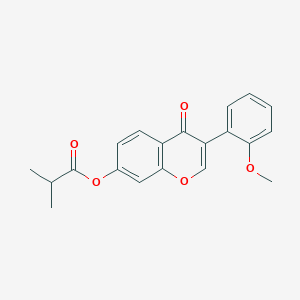

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic chromenone derivative featuring a 4H-chromen-4-one core substituted at the 3-position with a 2-methoxyphenyl group and at the 7-position with a 2-methylpropanoate (isobutyrate) ester. Chromenones are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS) modulation. The isobutyrate ester may modulate lipophilicity and hydrolysis kinetics, impacting bioavailability and pharmacokinetics .

For example, derivatives with similar substitution patterns have been evaluated for blood-brain barrier (BBB) permeation and toxicity profiles .

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-12(2)20(22)25-13-8-9-15-18(10-13)24-11-16(19(15)21)14-6-4-5-7-17(14)23-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFPDEIJZXBFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromenone core. This intermediate is then esterified with 2-methylpropanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Chromanol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromenone Core

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 2-Methylpropanoate

- Structure : Substitution at the 3-position with a 4-chlorophenyl group instead of 2-methoxyphenyl.

- Molecular Formula : C₁₉H₁₅ClO₄

- Molecular Weight : 342.78 g/mol

- Key Differences :

- The 4-chloro group is electron-withdrawing, which may increase oxidative stability but reduce solubility compared to the methoxy group.

- Higher molecular weight (342.78 vs. ~338.34 g/mol for the target compound) due to chlorine substitution.

- Research Findings: No direct pharmacological data are available, but the chloro substituent could enhance binding to hydrophobic targets, such as enzyme active sites .

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl Propionate

- Structure: Propionate ester (C₃H₅O₂) instead of 2-methylpropanoate (C₄H₇O₂).

- Molecular Formula : C₁₉H₁₆O₅

- Molecular Weight : 324.33 g/mol

- Key Differences: The shorter propionate chain reduces steric bulk and lipophilicity (predicted logP: ~3.2 vs. ~3.8 for the target compound). Faster ester hydrolysis may lead to quicker release of the active chromenone scaffold.

- Research Findings: No toxicity data reported, but reduced lipophilicity may limit BBB permeation compared to bulkier esters .

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-Methylbenzoate (F0850-4777)

- Structure: 4-Methylbenzoate ester instead of 2-methylpropanoate.

- Molecular Formula : C₂₄H₂₀O₅ (estimated)

- Molecular Weight : ~388.41 g/mol

- Higher molecular weight and lipophilicity may enhance tissue retention.

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogy.

†Inferred from similar ester derivatives with BBB activity .

‡Chlorine’s electron-withdrawing effect may reduce passive diffusion.

Notes

- Limited direct data on the target compound necessitate reliance on structural analogs.

- Computational tools like SwissADME provide valuable predictive insights but require experimental confirmation.

- Synthetic routes for such compounds often involve esterification of chromenone precursors, as suggested by ’s mention of 3-(2-methoxyphenyl)propanoic acid derivatives .

Biological Activity

The compound 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate belongs to a class of chemical compounds known as chromones, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chromone backbone with a methoxyphenyl substituent and a 2-methylpropanoate group, contributing to its unique properties.

1. Antioxidant Activity

Chromone derivatives have been extensively studied for their antioxidant properties. Research indicates that the presence of the methoxy group enhances radical scavenging abilities, potentially reducing oxidative stress in cells. In vitro studies have demonstrated that similar compounds exhibit significant antioxidant activity through various assays, such as DPPH radical scavenging and ABTS assays .

2. Anti-inflammatory Effects

Compounds within the chromone family have shown promise in modulating inflammatory pathways. For instance, studies on related chromone derivatives have revealed their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical mediators in inflammatory responses. The inhibition of these enzymes may provide therapeutic benefits in conditions characterized by chronic inflammation .

3. Anticancer Potential

The anticancer activity of chromones has been documented in various studies. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. For example, certain derivatives have been shown to exert cytotoxic effects on breast cancer cell lines (e.g., MCF-7) by promoting cell cycle arrest and apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, including cholinesterases and cyclooxygenases. This inhibition can lead to decreased levels of inflammatory mediators and enhanced cognitive function in neurodegenerative diseases .

- Molecular Interactions : Docking studies suggest that the compound may interact with specific protein targets, leading to conformational changes that inhibit enzymatic activity. These interactions often involve hydrogen bonding and hydrophobic interactions with active site residues .

Case Studies

Several studies illustrate the biological activity of chromone derivatives:

- Study on Cholinesterase Inhibition : A study evaluated the inhibitory effects of various chromone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating significant IC50 values that indicate potential for treating Alzheimer's disease .

- Antioxidant Evaluation : Another study assessed the antioxidant capacity of related compounds using DPPH and ABTS assays, showing that structural modifications, such as methoxy substitutions, significantly enhanced radical scavenging activities .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.